5-Bromo-2-methylthiazole-4-carboxamide
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Overview
Description
5-Bromo-2-methylthiazole-4-carboxamide is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylic acid amide group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthiazole-4-carboxamide typically involves the bromination of a thiazole precursor. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of 2-amino-4-methyl-5-acetylthiazole, thiosemicarbazide, and phenacyl bromide in a one-pot multicomponent reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like spongy nickel or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-methylthiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used to study the biochemical pathways and molecular targets in biological systems.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylthiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.
5-Bromo-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar chemical properties.
Uniqueness
5-Bromo-2-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and methyl substitutions make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
CAS No. |
936477-33-7 |
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Molecular Formula |
C5H5BrN2OS |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-2-8-3(5(7)9)4(6)10-2/h1H3,(H2,7,9) |
InChI Key |
UPQNKRQSDHWFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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